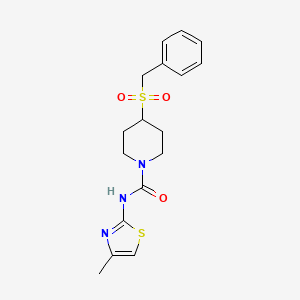

4-(benzylsulfonyl)-N-(4-methylthiazol-2-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-benzylsulfonyl-N-(4-methyl-1,3-thiazol-2-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S2/c1-13-11-24-16(18-13)19-17(21)20-9-7-15(8-10-20)25(22,23)12-14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFBUPUSDDCVFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfonyl)-N-(4-methylthiazol-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common approach includes:

Formation of the piperidine ring: Starting with a suitable piperidine precursor, the piperidine ring is constructed through cyclization reactions.

Introduction of the benzylsulfonyl group: The benzylsulfonyl group is introduced via sulfonylation reactions using reagents such as benzylsulfonyl chloride.

Attachment of the thiazole moiety: The thiazole ring is incorporated through a condensation reaction with 4-methylthiazole.

Formation of the carboxamide group: The final step involves the formation of the carboxamide group through an amide coupling reaction using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfonyl)-N-(4-methylthiazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(benzylsulfonyl)-N-(4-methylthiazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition of enzyme activity through binding to the active site.

Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

Pathways: Influence on cellular signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities

All compared compounds share a piperidine-1-carboxamide backbone , but differ in substituents, influencing their physicochemical and biological properties.

Substituent-Driven Functional Differences

- Electron-Withdrawing vs. In contrast, PF3845’s trifluoromethylpyridinyloxy group introduces both steric bulk and lipophilicity, likely improving membrane permeability . Compound 8’s 4-iodophenyl group adds significant steric hindrance and polarizability, which may affect binding pocket accessibility compared to the target’s methylthiazole group .

Thiazole vs. Benzodiazolone Moieties :

General Procedures

- Target Compound : Likely synthesized via nucleophilic substitution or coupling reactions, though specific details are absent in the evidence.

- Analogues: Compounds 8–10 were synthesized using General Procedure A, involving reaction of 1-piperidinyl-4-methyl-benzimidazol-2-one with aryl isocyanates. Yields varied (68–90%), with electron-deficient aryl groups (e.g., 4-nitrophenyl in Compound 10) showing lower reactivity . Compound 21 employed General Procedure B, starting with a nitrobenzene derivative and tert-butyl 4-aminopiperidine-carboxylate, indicating a multi-step route for introducing methyl groups .

Physicochemical and Pharmacokinetic Insights

Table 2: Molecular Properties and Hypothesized ADME Profiles

Biological Activity

The compound 4-(benzylsulfonyl)-N-(4-methylthiazol-2-yl)piperidine-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, supported by relevant case studies and research findings.

The molecular formula of the compound is with a molecular weight of 419.6 g/mol. The structure features a piperidine ring substituted with a benzylsulfonyl group and a thiazole moiety, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H25N3O3S |

| Molecular Weight | 419.6 g/mol |

| CAS Number | 2034467-48-4 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : Cyclization of appropriate precursors.

- Sulfonylation : Introduction of the benzylsulfonyl group using benzylsulfonyl chloride in the presence of a base.

- Thiazole Attachment : Nucleophilic substitution to incorporate the thiazole moiety.

- Carboxamide Formation : Reaction with an appropriate amine to form the carboxamide group.

Pharmacological Evaluation

Research indicates that this compound exhibits significant pharmacological properties, particularly in the context of neurodegenerative diseases such as Alzheimer's. Its structural components suggest potential activity as an acetylcholinesterase (AChE) inhibitor , which is crucial for enhancing acetylcholine levels in the brain.

Case Studies

- AChE Inhibition : In vitro studies have shown that compounds similar to this compound possess strong AChE inhibitory activity, with IC50 values in the micromolar range . This suggests that modifications in the structure can significantly enhance or reduce activity.

- Antimicrobial Activity : Preliminary assessments indicate potential antibacterial and antifungal properties, particularly against resistant strains like Candida auris. The compound's derivatives demonstrated MIC values ranging from 0.24 to 0.97 μg/mL against clinical isolates .

- Mechanism of Action : The mechanism involves binding interactions with AChE, leading to increased acetylcholine levels, which may alleviate symptoms associated with cognitive decline .

Comparative Analysis

When compared to similar compounds, such as other piperidine derivatives, this compound shows enhanced binding affinity due to its unique functional groups:

| Compound | AChE Inhibition (IC50) | Antimicrobial Activity (MIC) |

|---|---|---|

| This compound | Micromolar range | 0.24 - 0.97 μg/mL |

| N-(2-fluorobenzyl)piperidine-1-carboxamide | Higher IC50 | Limited activity |

| 4-(benzylsulfonyl)piperidine-1-carboxamide | Moderate IC50 | Moderate activity |

Q & A

Q. What are the standard synthetic routes for 4-(benzylsulfonyl)-N-(4-methylthiazol-2-yl)piperidine-1-carboxamide, and what reaction conditions are critical for optimal yield?

The synthesis typically involves multi-step reactions, including:

- Piperidine core formation : Alkylation or reductive amination to construct the piperidine ring (e.g., using Boc-protected intermediates) .

- Sulfonylation : Reaction of the piperidine nitrogen with benzylsulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

- Thiazole coupling : Amide bond formation between the piperidine carboxamide and 4-methylthiazol-2-amine using coupling agents like HATU or EDC in DMF .

Critical conditions include temperature control (0–25°C for sulfonylation), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Q. What in vitro assays are recommended for initial assessment of biological activity?

- Antimicrobial assays : Broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi) .

- Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., D1 protease in herbicide research) .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between benzylsulfonyl and thiazole moieties?

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiazole amine .

- Catalyst selection : Use of DMAP or HOAt to accelerate amide bond formation .

- Temperature modulation : Microwave-assisted synthesis (60–80°C) reduces reaction time and improves yield .

- Protecting groups : Temporary protection of the piperidine nitrogen (e.g., Boc) prevents side reactions during sulfonylation .

Q. What strategies resolve discrepancies between computational modeling and crystallographic data?

- X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) validates bond lengths/angles and confirms stereochemistry .

- Docking simulations : Adjust force field parameters (e.g., AMBER) to account for sulfonyl group polarization .

- MD simulations : Solvent-accessible surface area (SASA) analysis to refine conformational dynamics .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the benzylsulfonyl group?

- Analog synthesis : Replace benzylsulfonyl with methylsulfonyl or phenylsulfonyl groups to assess steric/electronic effects .

- Biological testing : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., kinase panels) .

- QSAR modeling : Use Hammett constants (σ) and logP values to correlate substituent effects with activity .

Q. What methods address low solubility in aqueous buffers during biological testing?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .

- Pro-drug design : Introduce hydrophilic groups (e.g., phosphate esters) cleaved in vivo .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

- Dose-response validation : Repeat assays with stricter controls (e.g., ATP-based viability assays) .

- Metabolic profiling : LC-MS to identify cell line-specific metabolite interactions affecting potency .

- Target engagement assays : Cellular thermal shift assay (CETSA) to confirm binding to intended targets .

Q. What explains variability in reported enzymatic inhibition potency?

- Assay conditions : pH (e.g., sulfonyl group protonation at pH <7) and ionic strength adjustments .

- Enzyme isoform selectivity : Test against related isoforms (e.g., kinase subfamilies) .

- Pre-incubation time : Longer pre-incubation may improve inhibitor-enzyme equilibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.